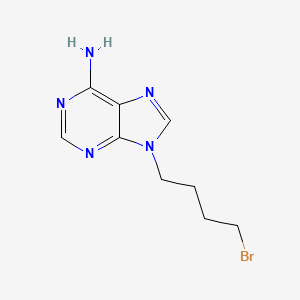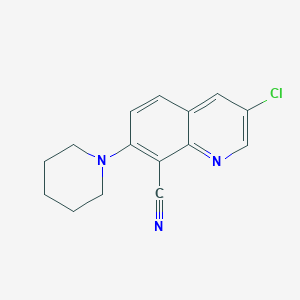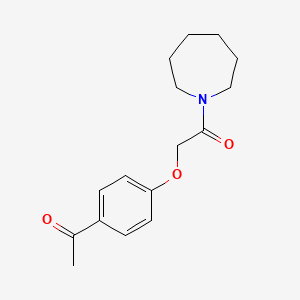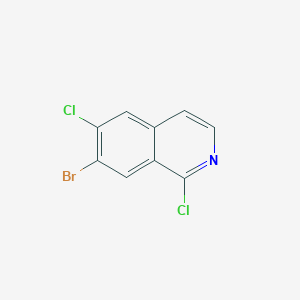
9-(4-Bromobutyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Bromobutyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobutyl group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromobutyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with 4-bromobutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Bromobutyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the purine ring or the bromobutyl side chain.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced forms of the purine ring or the bromobutyl side chain.
Wissenschaftliche Forschungsanwendungen
9-(4-Bromobutyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents. Its purine structure is crucial for the development of nucleoside analogs that inhibit viral replication or cancer cell proliferation.
Biological Studies: The compound is employed in studies investigating the mechanisms of enzyme inhibition and receptor binding. It serves as a probe to understand the interactions between purine derivatives and biological targets.
Chemical Biology: Researchers use this compound to study the effects of alkylation on purine derivatives and their biological activities. It helps in elucidating the structure-activity relationships of purine-based compounds.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 9-(4-Bromobutyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bromobutyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The purine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4-Bromobutyl)-9H-carbazole: This compound has a similar bromobutyl group but a different core structure (carbazole instead of purine). It exhibits distinct photophysical properties and is used in optoelectronic applications.
9-(4-Bromobutyl)-9H-fluorene: Another compound with a bromobutyl group, but with a fluorene core. It is used in the development of organic light-emitting diodes (OLEDs) and other luminescent materials.
Uniqueness
9-(4-Bromobutyl)-9H-purin-6-amine is unique due to its purine core, which imparts specific biological activities not observed in carbazole or fluorene derivatives. The presence of the purine ring allows for interactions with nucleic acids and enzymes involved in nucleotide metabolism, making it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
CAS-Nummer |
81792-12-3 |
|---|---|
Molekularformel |
C9H12BrN5 |
Molekulargewicht |
270.13 g/mol |
IUPAC-Name |
9-(4-bromobutyl)purin-6-amine |
InChI |
InChI=1S/C9H12BrN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |
InChI-Schlüssel |
KQCVQDGGEHOVFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)



![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)




![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)



![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
